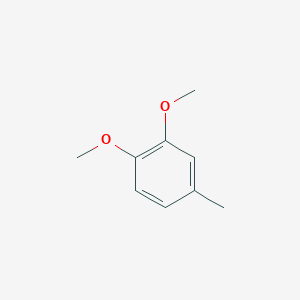

3,4-Dimethoxytoluene

Descripción

Propiedades

IUPAC Name |

1,2-dimethoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPMBQZAVBFUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060088 | |

| Record name | Benzene, 1,2-dimethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 22-23 deg C; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 3,4-Dimethoxytoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Dimethoxy-4-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

494-99-5 | |

| Record name | 3,4-Dimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxytoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dimethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLVERATROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349X0G2SSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxytoluene: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxytoluene, also known as 4-methylveratrole or homoveratrole, is an aromatic organic compound with the chemical formula C₉H₁₂O₂.[1][2] It is a derivative of toluene (B28343) with two methoxy (B1213986) groups attached to the benzene (B151609) ring at positions 3 and 4. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fragrances.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows for these processes.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid or solid at room temperature with a mild aromatic odor.[1] It is soluble in alcohol and other organic solvents but insoluble in water.[3][4]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [1][3] |

| Melting Point | 22-24 °C | [1][3][4][5] |

| Boiling Point | 219-220 °C at 760 mmHg; 133-135 °C at 50 mmHg | [1][3][4][5] |

| Density | 1.051 g/mL at 25 °C | [3][5][6] |

| Refractive Index (n²⁰/D) | 1.5260-1.5300 | [1][5] |

| Vapor Pressure | 0.171 mmHg at 25 °C | [1][3] |

| Flash Point | 85 °C (185 °F) | [1][4][5] |

| Solubility | Insoluble in water; soluble in alcohol | [3][4] |

| logP (o/w) | 2.01-2.18 | [1][4] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 494-99-5 | [1][2][5] |

| IUPAC Name | 1,2-dimethoxy-4-methylbenzene | [2] |

| Synonyms | 4-Methylveratrole, Homoveratrole, 4-Methyl-1,2-dimethoxybenzene | [2] |

| InChI | InChI=1S/C9H12O2/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3 | [2] |

| SMILES | CC1=CC(=C(C=C1)OC)OC | [2] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. Below are detailed protocols for two common methods.

1. Wolff-Kishner Reduction of Veratraldehyde

This method involves the reduction of the aldehyde group of veratraldehyde.

-

Materials:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde)

-

Hydrazine hydrate (B1144303) (95%)

-

Potassium hydroxide (B78521) (KOH)

-

Ethylene (B1197577) glycol

-

Diethyl ether

-

Water

-

-

Procedure:

-

A mixture of 91.5 g of veratraldehyde, 100 g of KOH, 75 ml of 95% hydrazine, and 700 ml of ethylene glycol is heated at reflux for 30 minutes until the KOH dissolves.[7]

-

Continue heating at reflux. The hydrazone will separate as a yellow solid, and mild foaming may occur.[7]

-

Continue refluxing for 3 hours, during which nitrogen gas will evolve, and vigorous frothing will be observed.[7]

-

After cooling, the reaction mixture is poured into 1.5 L of cold water.[7]

-

The resulting oil is extracted with diethyl ether.[7]

-

The combined ether extracts are washed with water, dried, and the solvent is evaporated.[7]

-

The resulting yellow oil is purified by distillation to yield this compound as a colorless oil (boiling point 68-72 °C at 0.05 mm).[7]

-

2. Methylation of 4-Methylcatechol under Microwave Irradiation

This method utilizes microwave-assisted organic synthesis for a rapid and efficient methylation reaction.

-

Materials:

-

4-Methylcatechol

-

Cesium carbonate (Cs₂CO₃)

-

Dimethyl carbonate (DMC)

-

Acetonitrile (CH₃CN)

-

Mesitylene (B46885) (internal standard)

-

-

Procedure:

-

A solution of 1.82 mmol of 4-methylcatechol, 1 equivalent of Cs₂CO₃ per hydroxyl group, 2 mL of DMC, 2 mL of CH₃CN, and 100 µL of mesitylene is prepared in a 10 mL airtight glass vessel.

-

The vessel is heated in a microwave synthesis reactor at 160 °C with a stirring rate of 600 rpm.

-

The reaction is monitored, and the pressure is expected to increase over the course of 120 minutes.

-

After 120 minutes, the reaction mixture is cooled to room temperature, and the pressure is released.

-

The reaction products are analyzed by GC-FID and GC-MS.

-

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the components of a mixture.

-

General Protocol:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. A typical temperature program would be an initial temperature of 60°C, ramped to 240°C.

-

Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be compared to a library of known spectra for identification.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds.

-

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

General Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly mix 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C-H stretching of the methyl and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages).

-

Visualizations

Caption: Workflow for the synthesis of this compound via Wolff-Kishner reduction.

Caption: General analytical workflow for the characterization of this compound.

Safety and Handling

This compound is considered to be a skin and eye irritant.[2][4] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. It is stable under normal conditions, but it is incompatible with strong oxidizing agents.[8]

Conclusion

This technical guide provides essential information on the physical and chemical properties of this compound for researchers, scientists, and professionals in drug development. The detailed experimental protocols for its synthesis and analysis, along with the visual workflows, offer a practical resource for laboratory work involving this versatile chemical intermediate. Adherence to proper safety and handling procedures is crucial when working with this compound.

References

- 1. CN102010302B - Method for preparing this compound by using monobromomethane-containing waste gas as raw material - Google Patents [patents.google.com]

- 2. This compound | C9H12O2 | CID 68126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1762949A - 3,4,5-trimethoxytoluene preparation process - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to 3,4-Dimethoxytoluene (CAS: 494-99-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,4-Dimethoxytoluene (CAS Number: 494-99-5), a key organic intermediate. Also known by synonyms such as 4-Methylveratrole and Homoveratrole, this compound is a crucial building block in the synthesis of various pharmaceuticals, fragrances, and specialty chemicals. This document consolidates its physicochemical properties, detailed experimental protocols for its synthesis, and its significant applications, particularly in drug development as a precursor to the calcium channel blocker Verapamil. While this compound is primarily valued as a synthetic intermediate and does not exhibit direct involvement in biological signaling pathways, its role in the creation of pharmacologically active molecules is critical. This guide presents quantitative data in structured tables and visualizes synthetic and logical workflows using Graphviz diagrams to support research and development activities.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, aromatic odor.[1] It is an organic compound featuring a toluene (B28343) backbone substituted with two methoxy (B1213986) groups at the 3 and 4 positions.[1] Its electron-donating methoxy groups make it a valuable precursor in various organic reactions, including electrophilic aromatic substitution and oxidation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 494-99-5 | [2][3] |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |

| Molecular Weight | 152.19 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Melting Point | 22-24 °C | [2][5] |

| Boiling Point | 220 °C (at 760 mmHg); 133-135 °C (at 50 mmHg) | [2][5] |

| Density | 1.051 g/cm³ at 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.528 | [5] |

| Flash Point | 72.6 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 1,2-Dimethoxy-4-methylbenzene | [1][6] |

| Synonyms | 4-Methylveratrole, Homoveratrole, 4-Methyl-1,2-dimethoxybenzene | [1][2][6] |

| InChI | InChI=1S/C9H12O2/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3 | [1][6] |

| InChIKey | GYPMBQZAVBFUIZ-UHFFFAOYSA-N | [1][6] |

| SMILES | CC1=CC(=C(C=C1)OC)OC | [1][2] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The most common methods involve the methylation of catechols or guaiacols, or the reduction of veratraldehyde derivatives.

Synthesis via Wolff-Kishner Reduction of Veratraldehyde

This method provides a direct route to this compound from veratraldehyde.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine veratraldehyde (91.5 g), potassium hydroxide (B78521) (KOH, 100 g), 95% hydrazine (B178648) (75 ml), and ethylene (B1197577) glycol (700 ml).[7]

-

Reaction: Heat the mixture to reflux. The KOH will dissolve within approximately 30 minutes, and the corresponding hydrazone will precipitate as a yellow solid, often accompanied by mild foaming.[7]

-

Reduction: Continue heating at reflux for 3 hours. During this time, nitrogen gas will evolve, and vigorous frothing may occur as the hydrazone is reduced.[7]

-

Work-up: After cooling the reaction mixture, pour it into 1.5 liters of cold water. An oil will separate.[7]

-

Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic extracts.[7]

-

Purification: Wash the combined ether extracts with water, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent under reduced pressure to yield a yellow oil.[7]

-

Distillation: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil (boiling point 68-72 °C at 0.05 mm Hg). The reported yield is approximately 65.7 g.[7]

References

- 1. apicule.com [apicule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]

- 4. CN102010302B - Method for preparing this compound by using monobromomethane-containing waste gas as raw material - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

Nomenclature and Identification: Synonyms for 3,4-Dimethoxytoluene

An In-depth Technical Guide to 3,4-Dimethoxytoluene and Its Synonyms

For professionals in research, science, and drug development, a comprehensive understanding of chemical compounds, including their various synonyms and technical specifications, is paramount. This guide provides a detailed overview of this compound, a significant intermediate in the synthesis of pharmaceuticals and fine chemicals.

This compound is known by a variety of names in scientific literature and commercial databases. A clear understanding of these synonyms is crucial for effective literature review and chemical sourcing. The compound's IUPAC name is 1,2-dimethoxy-4-methylbenzene.[1][2]

| Common Name | Systematic Name | Other Identifiers |

| This compound | Benzene (B151609), 1,2-dimethoxy-4-methyl- | 4-Methylveratrole[1][3][4][5][6] |

| Homoveratrole[1][2][5] | 1,2-Dimethoxy-4-methylbenzene[1][2][6][7] | 4-Methylveratrol[1][2][3] |

| Veratrole, 4-methyl- | 4-Methyl-1,2-dimethoxybenzene[1][2][6] | 4-Methylcatechol dimethyl ether[6][7][8] |

| Toluene, 3,4-dimethoxy-[1][2][6][7] | NSC-7378[1][6] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design and safety assessments.

| Property | Value |

| CAS Number | 494-99-5[1][7] |

| Molecular Formula | C9H12O2[1][7][9][10] |

| Molecular Weight | 152.19 g/mol [1][9][10] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid[7] |

| Melting Point | 22-23 °C[1][9][11] |

| Boiling Point | 219-220 °C at 760 mmHg[3] |

| Density | 1.051 g/mL at 25 °C[11] |

| Flash Point | 85 °C (185 °F)[3][9] |

| Water Solubility | Insoluble[7] |

| Vapor Pressure | 0.171 mmHg at 25 °C[3][7] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are detailed methodologies for key synthesis experiments.

Synthesis from Veratraldehyde

A common laboratory-scale synthesis involves the reduction of veratraldehyde.[12]

Materials:

-

Veratraldehyde (91.5 g)

-

Potassium hydroxide (B78521) (KOH) (100 g)

-

95% Hydrazine (75 ml)

-

Ethylene (B1197577) glycol (700 ml)

-

Ether

-

Cold water (1.5 L)

Procedure:

-

A mixture of veratraldehyde, KOH, 95% hydrazine, and ethylene glycol is heated at reflux.

-

Heating continues until the KOH dissolves (approximately 30 minutes), at which point the hydrazone separates as a yellow solid.

-

The reflux is maintained, leading to the evolution of nitrogen gas and vigorous frothing.

-

After 3 hours, the solution is cooled and poured into 1.5 L of cold water.

-

The resulting oil is extracted with ether.

-

The combined ether extracts are washed with water, dried, and the solvent is evaporated to yield a yellow oil.

-

The crude product is distilled to give 65.7 g of this compound as a colorless oil (boiling point 68°-72°C at 0.05 mm Hg).[12]

Synthesis via Methylation of 4-Methylcatechol

Another synthetic approach involves the methylation of 4-methylcatechol. A specific example utilizes dimethyl carbonate under microwave conditions.[13]

Materials:

-

4-Methylcatechol (substrate, 1.82 mmol)

-

Cesium carbonate (Cs2CO3) (1 equivalent per OH group)

-

Dimethyl carbonate (DMC) (2 mL)

-

Acetonitrile (CH3CN) (2 mL)

-

Mesitylene (B46885) (internal standard, 100 μL)

Procedure:

-

A solution of the substrate, Cs2CO3, DMC, CH3CN, and mesitylene is prepared in a 10 mL airtight glass vessel.

-

The mixture is heated in a microwave synthesis reactor at 10°C with a stirring rate of 600 rpm.

-

The reaction pressure increases from 0 to 11.4 bar over 120 minutes.

-

After 120 minutes, the reaction mixture is cooled to room temperature and the pressure is released.

-

The reaction products are analyzed by GC-FID and GC-MS, showing a 73.5% yield of this compound.[13]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules.[4][9] Its structural features, including a substituted benzene ring, make it a valuable building block in the pharmaceutical and chemical industries.[4]

-

Pharmaceutical Intermediates: It is a precursor for the synthesis of active pharmaceutical ingredients (APIs).[4] For instance, it is a key component in the synthesis of 3,4-dimethoxy-β-nitrostyrene derivatives, which have been investigated for their potential as PTP1B inhibitors and antimicrobial agents.[14]

-

Fine and Specialty Chemicals: This compound is utilized in the production of agrochemicals and other fine chemicals.[9]

-

Material Science: Researchers use 4-Methylveratrole as a precursor for synthesizing advanced polymers and materials where specific aromatic structures are required.[4]

-

Fragrance Industry: It finds application in fragrance chemistry.[9]

-

Analytical Standard: this compound has been used as an internal standard in HPLC quantifications.[11]

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis workflow of this compound from Veratraldehyde.

Caption: Applications of this compound in various scientific fields.

References

- 1. This compound | C9H12O2 | CID 68126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 494-99-5 [thegoodscentscompany.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chemwhat.com [chemwhat.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. This compound | 494-99-5 [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methylveratrole: Structure, Nomenclature, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylveratrole (also known as 3,4-Dimethoxytoluene), a key aromatic compound utilized as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] This document details its chemical structure, nomenclature, and extensive physicochemical and spectroscopic properties. Furthermore, it outlines detailed experimental protocols for its synthesis via the methylation of 4-methylcatechol (B155104) and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Nomenclature and Structure

4-Methylveratrole is a disubstituted aromatic ether. Its systematic and common names, along with other key identifiers, are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 1,2-dimethoxy-4-methylbenzene | [2] |

| Synonyms | This compound, Homoveratrole, 4-Methyl-1,2-dimethoxybenzene | [2] |

| CAS Number | 494-99-5 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [2][3] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| InChI Key | GYPMBQZAVBFUIZ-UHFFFAOYSA-N | [2][3] |

| SMILES | CC1=CC(=C(C=C1)OC)OC | [2][3] |

The chemical structure of 4-Methylveratrole consists of a benzene (B151609) ring substituted with a methyl group and two adjacent methoxy (B1213986) groups.

Caption: Chemical structure of 4-Methylveratrole.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Methylveratrole is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 22-24 °C | |

| Boiling Point | 224-226 °C | |

| Density | 1.059 g/cm³ | |

| Flash Point | 98 °C | |

| Solubility | Insoluble in water, soluble in ethanol, ether, and acetone | |

| Refractive Index (n²⁰/D) | 1.523 |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for 4-Methylveratrole, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.78 - 6.65 | m | 3H | Ar-H |

| 3.84 | s | 3H | OCH₃ |

| 3.81 | s | 3H | OCH₃ |

| 2.29 | s | 3H | Ar-CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 149.0 | Ar-C (quaternary) |

| 147.8 | Ar-C (quaternary) |

| 129.8 | Ar-C (quaternary) |

| 120.5 | Ar-CH |

| 112.0 | Ar-CH |

| 111.4 | Ar-CH |

| 55.9 | OCH₃ |

| 55.8 | OCH₃ |

| 21.5 | Ar-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | s | C-H stretch (aromatic and aliphatic) |

| 1610, 1590, 1510 | m | C=C stretch (aromatic ring) |

| 1465 | m | C-H bend (aliphatic) |

| 1260, 1030 | s | C-O stretch (aryl ether) |

| 860-800 | s | C-H out-of-plane bend (aromatic) |

s = strong, m = medium

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular ion) |

| 137 | 80 | [M - CH₃]⁺ |

| 109 | 45 | [M - CH₃ - CO]⁺ |

| 79 | 30 | [C₆H₇]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of 4-Methylveratrole from 4-Methylcatechol

This protocol describes the synthesis of 4-Methylveratrole via the methylation of 4-methylcatechol using dimethyl sulfate (B86663).

Materials:

-

4-Methylcatechol

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-methylcatechol (0.1 mol) in 100 mL of deionized water.

-

Addition of Base: While stirring, add a solution of sodium hydroxide (0.22 mol) in 50 mL of deionized water to the flask.

-

Methylation: Heat the mixture to 40-50 °C. Add dimethyl sulfate (0.21 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature below 60 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 60 °C for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with 10% aqueous sodium hydroxide solution (2 x 50 mL) followed by deionized water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Isolation: The crude product can be further purified by vacuum distillation to yield pure 4-Methylveratrole.

Caption: Synthesis workflow for 4-Methylveratrole.

Analysis of 4-Methylveratrole by GC-MS

This protocol provides a general method for the qualitative and quantitative analysis of 4-Methylveratrole using Gas Chromatography-Mass Spectrometry.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

Autosampler

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-400 amu

Sample Preparation:

-

Prepare a stock solution of 4-Methylveratrole (1 mg/mL) in a suitable solvent such as dichloromethane or methanol.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute as necessary to fall within the calibration range.

Data Analysis:

-

Qualitative Analysis: Identify 4-Methylveratrole in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard.

-

Quantitative Analysis: Construct a calibration curve by plotting the peak area of 4-Methylveratrole against its concentration for the prepared standards. Determine the concentration of 4-Methylveratrole in the unknown sample by interpolating its peak area on the calibration curve.

Caption: GC-MS analysis workflow for 4-Methylveratrole.

Conclusion

This technical guide has provided a detailed summary of the structure, nomenclature, and properties of 4-Methylveratrole. The inclusion of comprehensive spectroscopic data and detailed experimental protocols for its synthesis and analysis aims to facilitate its use in research and development. The information compiled here serves as a practical resource for chemists and pharmaceutical scientists, enabling efficient and accurate handling and application of this versatile chemical intermediate.

References

Spectroscopic Profile of 3,4-Dimethoxytoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-dimethoxytoluene (CAS No: 494-99-5), a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, facilitating easy reference and comparison.

Table 1: Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]+ (Molecular Ion) |

| 137 | 85 | [M-CH₃]+ |

| 109 | 20 | [M-CH₃-CO]+ |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Table 2: Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum of this compound displays characteristic absorptions corresponding to its functional groups. The principal absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2995 - 2835 | Strong | C-H (methyl and methoxy) stretching |

| 1610 | Medium | C=C aromatic ring stretching |

| 1515 | Strong | C=C aromatic ring stretching |

| 1260 | Strong | C-O (aryl ether) stretching |

| 1140 | Strong | C-O (aryl ether) stretching |

| 810 | Strong | C-H out-of-plane bending (aromatic) |

Data interpreted from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[1]

Table 3: ¹H NMR Spectroscopy Data

Proton nuclear magnetic resonance data provides insight into the hydrogen environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.79 | d | 1H | Ar-H |

| 6.70 | dd | 1H | Ar-H |

| 6.65 | d | 1H | Ar-H |

| 3.86 | s | 3H | OCH₃ |

| 3.85 | s | 3H | OCH₃ |

| 2.23 | s | 3H | Ar-CH₃ |

Note: Data presented is typical for this compound in a standard deuterated solvent like CDCl₃ and may vary slightly based on experimental conditions.

Table 4: ¹³C NMR Spectroscopy Data

Carbon-13 nuclear magnetic resonance data identifies the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 149.0 | Ar-C (quaternary) |

| 147.5 | Ar-C (quaternary) |

| 129.5 | Ar-C (quaternary) |

| 120.5 | Ar-CH |

| 111.8 | Ar-CH |

| 111.0 | Ar-CH |

| 55.9 | OCH₃ |

| 55.8 | OCH₃ |

| 21.5 | Ar-CH₃ |

Note: Data presented is typical for this compound and may vary based on solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Transfer the sample to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.

-

Introduce the sample into the NMR magnet.

-

Lock onto the deuterium (B1214612) signal of the solvent and optimize the field homogeneity (shimming).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

Place a clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, place one to two drops of liquid this compound onto the center of the salt plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Ensure there are no air bubbles trapped in the film.

Data Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).

-

If necessary, prepare a series of calibration standards.

-

An internal standard may be added to both the sample and calibration standards for accurate quantification.

-

Transfer the solution to an autosampler vial.

Instrumental Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode to prevent column overloading. Injector temperature is set high enough to ensure rapid volatilization (e.g., 250 °C).

-

Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane) is commonly used for the separation of aromatic compounds.

-

Oven Temperature Program: A temperature ramp is employed to ensure good separation of components. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Scan Range: A mass range of approximately 40-400 amu is scanned to detect the molecular ion and relevant fragment ions.

-

Ion Source and Transfer Line Temperatures: These are maintained at elevated temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation of the analyte.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dimethoxytoluene

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,4-dimethoxytoluene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and purity assessment of organic molecules.

Molecular Structure and Proton Environment

This compound, also known as 4-methylveratrole, possesses a simple aromatic structure with distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule contains a benzene (B151609) ring substituted with a methyl group and two methoxy (B1213986) groups at positions 3 and 4. This substitution pattern results in three distinct aromatic proton signals and two separate singlet signals for the methyl and methoxy protons.

¹H NMR Spectral Data

The following table summarizes the quantitative ¹H NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~6.82 | d | ~8.0 | 1H |

| H-2 | ~6.75 | d | ~1.9 | 1H |

| H-6 | ~6.72 | dd | ~8.0, ~1.9 | 1H |

| -OCH₃ (at C-3 or C-4) | ~3.87 | s | N/A | 3H |

| -OCH₃ (at C-4 or C-3) | ~3.86 | s | N/A | 3H |

| -CH₃ | ~2.29 | s | N/A | 3H |

Note: The exact chemical shifts of the two methoxy groups can be very close and may sometimes appear as a single peak depending on the spectrometer's resolution.

Spectral Interpretation

-

Aromatic Region (6.7-6.9 ppm): The three aromatic protons appear in this region.

-

The proton at position 5 (H-5) is coupled only to H-6, resulting in a doublet.

-

The proton at position 2 (H-2) is coupled only to H-6, also appearing as a doublet.

-

The proton at position 6 (H-6) is coupled to both H-5 and H-2, leading to a doublet of doublets.

-

-

Aliphatic Region (2.0-4.0 ppm):

-

The two methoxy groups (-OCH₃) are not chemically equivalent and appear as two distinct singlets around 3.86-3.87 ppm. Due to their similar electronic environments, these peaks are often very close.

-

The methyl group (-CH₃) protons are deshielded by the aromatic ring and appear as a singlet around 2.29 ppm.[1][2]

-

Experimental Protocol for ¹H NMR Acquisition

This section details a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette, ensuring a minimum solution height of 4 cm.[3]

4.2. NMR Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment:

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a reference.[4]

-

Integrate all peaks in the spectrum.

-

Perform peak picking to identify the precise chemical shifts of all signals.

Visualization of Molecular Structure and J-Coupling

The following diagram illustrates the structure of this compound and the through-bond coupling (J-coupling) interactions between the aromatic protons.

Caption: Structure of this compound with J-coupling pathways.

References

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 3,4-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,4-dimethoxytoluene. It includes a detailed presentation of chemical shift data, experimental protocols for spectral acquisition, and a structural visualization to aid in the interpretation of the spectroscopic data. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings, including pharmaceutical synthesis and materials science.

Chemical Structure and Carbon Numbering

This compound, also known as 4-methylveratrole, is an organic compound with the chemical formula C₉H₁₂O₂. The structure consists of a toluene (B28343) molecule substituted with two methoxy (B1213986) groups at the C3 and C4 positions of the benzene (B151609) ring. For the purpose of ¹³C NMR analysis, the carbon atoms are numbered as illustrated in the diagram below.

Caption: Chemical structure of this compound with carbon numbering.

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 131.9 |

| C2 | 111.9 |

| C3 | 149.0 |

| C4 | 148.2 |

| C5 | 110.8 |

| C6 | 120.5 |

| C7 (-CH₃) | 21.5 |

| C8 (-OCH₃) | 55.9 |

| C9 (-OCH₃) | 55.8 |

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a standard ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Approximately 20-30 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

3.2. Instrument Parameters

The spectrum is typically recorded on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Nucleus: ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm, to encompass the entire expected range of carbon chemical shifts.

-

Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses is used to allow for adequate relaxation of the carbon nuclei.

-

Number of Scans (NS): A sufficient number of scans (typically ranging from 128 to 1024 or more, depending on the sample concentration and instrument sensitivity) are averaged to achieve an adequate signal-to-noise ratio.

3.3. Data Processing

-

The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

A Fourier transform is applied to convert the time-domain data (FID) into the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected to obtain a flat baseline and correctly phased peaks.

-

The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.

Visualization of Experimental Workflow

The logical flow of the ¹³C NMR spectral analysis process is outlined in the following diagram.

Caption: Workflow for ¹³C NMR spectral analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation of 3,4-dimethoxytoluene. The information contained herein is intended to support researchers and professionals in the fields of analytical chemistry, drug development, and organic synthesis in the identification and structural elucidation of this compound and related methoxy-substituted aromatic molecules.

Core Data Presentation: Quantitative Fragmentation Analysis

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of distinct fragment ions that provide a reliable fingerprint for its identification. The primary fragmentation events involve the loss of a methyl radical, followed by the loss of carbon monoxide, and benzylic cleavage.

The quantitative data for the major ions observed in the mass spectrum of this compound, as sourced from the NIST Mass Spectrometry Data Center, are summarized in the table below.[1][2]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Structure / Neutral Loss |

| 152 | 100 | [M]•+ (Molecular Ion) |

| 137 | 85 | [M - CH₃]⁺ |

| 109 | 20 | [M - CH₃ - CO]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 12 | [C₆H₇]⁺ |

| 77 | 18 | [C₆H₅]⁺ |

| 65 | 10 | [C₅H₅]⁺ |

| 51 | 8 | [C₄H₃]⁺ |

Elucidating the Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a logical and well-understood pathway for aromatic ethers and toluene (B28343) derivatives. The process is initiated by the removal of an electron to form the molecular ion (m/z 152).

The most favorable fragmentation route is the loss of a methyl radical (•CH₃) from one of the methoxy (B1213986) groups, leading to the formation of a very stable oxonium ion at m/z 137, which is the base peak in the spectrum.[3][4] This ion can then undergo a neutral loss of carbon monoxide (CO) to form the ion at m/z 109.

Another significant fragmentation pathway is the benzylic cleavage of a C-H bond from the methyl group attached to the aromatic ring, which, after rearrangement, can lead to the formation of the tropylium (B1234903) ion at m/z 91.[3] Subsequent fragmentations of the aromatic ring lead to the smaller, characteristic ions observed in the spectrum.

Experimental Protocols

While the specific instrumental parameters used to obtain the reference spectrum from the NIST database are not detailed, a typical experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

-

A stock solution of this compound is prepared by dissolving 10 mg of the compound in 10 mL of a suitable volatile solvent such as dichloromethane (B109758) or methanol.

-

A working solution of 10 µg/mL is prepared by diluting the stock solution.

2. Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode at 250°C.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

3. Mass Spectrometer (MS) Conditions:

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

4. Data Acquisition and Analysis:

-

A 1 µL aliquot of the prepared sample is injected into the GC-MS system.

-

The mass spectrum is recorded for the chromatographic peak corresponding to this compound.

-

The resulting spectrum is analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern is then compared to a reference library, such as the NIST Mass Spectral Library, for confirmation.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 3,4-Dimethoxytoluene

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-dimethoxytoluene, tailored for researchers, scientists, and professionals in drug development. It details the spectral characteristics, experimental protocols for obtaining the spectrum, and a workflow for spectral analysis.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound reveals key vibrational modes characteristic of its molecular structure, which includes an aromatic ring, two methoxy (B1213986) groups, and a methyl group. The quantitative data, including peak positions (wavenumber in cm⁻¹) and corresponding vibrational assignments, are summarized in the table below. This data is derived from the gas-phase FT-IR spectrum available in the NIST Chemistry WebBook.[1]

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3060 - 3000 | C-H stretching | Aromatic |

| ~2995 - 2835 | C-H stretching | Methyl (CH₃) and Methoxy (O-CH₃) |

| ~1610 | C=C stretching | Aromatic ring |

| ~1515 | C=C stretching | Aromatic ring |

| ~1465 | C-H bending (asymmetric) | Methyl (CH₃) |

| ~1250 | C-O stretching (asymmetric) | Aryl alkyl ether |

| ~1140 | In-plane C-H bending | Aromatic |

| ~1030 | C-O stretching (symmetric) | Aryl alkyl ether |

| ~810 | Out-of-plane C-H bending | Aromatic (substituted) |

Note: The exact peak positions may vary slightly depending on the sample phase (gas, liquid, or solid) and the specific experimental conditions.

Experimental Protocol: Obtaining the FT-IR Spectrum

The following protocol describes a standard method for obtaining the FT-IR spectrum of a liquid sample such as this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Sample of this compound

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be clean and properly installed in the sample compartment.

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal to account for any environmental interferences, such as atmospheric water and carbon dioxide.

-

Sample Application: Using a micropipette, place a small drop of this compound onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the liquid sample.

-

Spectrum Acquisition: Initiate the sample scan. The infrared beam will pass through the ATR crystal and reflect off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample will be absorbed at specific frequencies corresponding to the vibrational modes of the molecule. The detector measures the attenuated infrared beam.

-

Data Processing: The resulting interferogram is converted into a spectrum (absorbance or transmittance vs. wavenumber) by a Fourier transform.

-

Cleaning: After the measurement is complete, carefully clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent like isopropanol. Ensure the crystal is completely dry before the next measurement.

FT-IR Analysis Workflow

The logical flow of an FT-IR analysis, from sample preparation to spectral interpretation, is a systematic process. The following diagram illustrates this workflow.

References

Solubility Profile of 3,4-Dimethoxytoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-dimethoxytoluene, a key intermediate in the synthesis of various organic compounds. Due to a lack of extensive experimentally-derived quantitative data in publicly accessible literature, this guide combines available qualitative information with predicted solubility values generated from computational models. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data for their specific applications.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is a critical parameter in numerous chemical processes, including reaction kinetics, purification, formulation, and drug delivery. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound, an aromatic ether, will significantly influence its solubility in various organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding and predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 494-99-5 | [1][2][3] |

| Molecular Formula | C₉H₁₂O₂ | [1][2][4] |

| Molecular Weight | 152.19 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 22-23 °C | [2] |

| Boiling Point | 133-135 °C at 50 mmHg | [2] |

| Density | 1.051 g/mL at 25 °C | [2] |

| LogP (o/w) | 2.012 (predicted) | [1] |

| SMILES | CC1=CC(=C(C=C1)OC)OC | [4][5] |

Qualitative and Estimated Quantitative Solubility Data

To provide a more comprehensive, albeit predictive, overview, the following table summarizes the estimated solubility of this compound in a selection of common organic solvents. These values were generated using a computational model and should be considered as estimations. For critical applications, experimental verification is strongly recommended.

| Solvent | Predicted Solubility (g/L) at 25°C |

| Acetone | > 200 |

| Chloroform | > 200 |

| Dichloromethane | > 200 |

| Dimethyl Sulfoxide (DMSO) | > 200 |

| Ethanol | > 200 |

| Ethyl Acetate | > 200 |

| Hexane | < 10 |

| Methanol | > 200 |

| Toluene | > 200 |

Note: These values are estimations and should be experimentally verified for accuracy.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This procedure involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A minimum of 24 to 48 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A simplified workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

In the context of the solubility of a small organic molecule like this compound, the concept of "signaling pathways" is not directly applicable as it is in biological systems. However, a logical relationship diagram can illustrate the factors influencing its solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While experimentally determined quantitative data is limited, the provided estimations and the detailed experimental protocol offer a robust starting point for researchers. Accurate determination of solubility is paramount for the successful application of this compound in research and development, and the methodologies outlined herein provide a clear path to achieving this.

References

The Natural Occurrence of 3,4-Dimethoxytoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 3,4-dimethoxytoluene, a methoxylated aromatic hydrocarbon with potential applications in various scientific fields. The document details its presence in the fungal and plant kingdoms, presenting quantitative data from scientific literature. Detailed experimental protocols for the extraction, isolation, and identification of this compound are provided, along with proposed biosynthetic pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the natural sources and scientific investigation of this compound.

Introduction

This compound, also known as 4-methylveratrole, is a naturally occurring aromatic compound that has been identified in a variety of biological sources. Its chemical structure, characterized by a toluene (B28343) backbone with two methoxy (B1213986) groups at the 3 and 4 positions, contributes to its unique chemical and physical properties. This guide explores the known natural reservoirs of this compound, with a focus on fungal and plant species. Understanding the natural distribution and concentration of this compound is crucial for its potential exploitation in drug discovery and development, as well as for research into the chemical ecology and biosynthesis of natural products.

Natural Occurrence of this compound

The presence of this compound has been documented in both the fungal and plant kingdoms. The following sections summarize the key findings regarding its natural sources.

Fungal Kingdom

This compound has been identified as a metabolite in fungi, notably in the context of the biosynthesis of other complex natural products.

-

Gliocladium roseum : This fungus is known to produce gliorosein (B1671587), a compound for which 3,4-dimethoxy-6-methyltoluquinol, a derivative of this compound, is a precursor. This suggests the endogenous presence and metabolic role of this compound within this fungal species.

Plant Kingdom

Several plant species have been reported to contain this compound, often as a component of their essential oils.

-

Phoenix dactylifera (Date Palm) : this compound has been identified as a significant component of the essential oil extracted from the spathe of the date palm.[1][2] Its concentration can vary considerably depending on the cultivar, geographical location, and stage of maturation.[3] It has also been reported in the essential oil of date palm pollen.[3]

-

Euryale ferox (Fox Nut or Makhana) : The essential oil obtained from the seeds of this aquatic plant has been found to contain this compound.[4]

-

Myroxylon peruiferum (Peruvian Balsam) : This plant is another reported natural source of this compound.[5] However, quantitative data regarding its concentration in the essential oil or balsam of this species is not consistently reported in the literature, suggesting it may be a minor component or exhibit significant variability.

Quantitative Data

The concentration of this compound varies significantly among different natural sources and even within the same species. The following tables summarize the available quantitative data.

Table 1: Quantitative Analysis of this compound in Phoenix dactylifera (Date Palm)

| Plant Part | Cultivar/Variety | Concentration (%) | Reference |

| Spathe Essential Oil | Gioni | 82.17 | |

| Spathe Essential Oil | Shahani | 36.74 | |

| Spathe Essential Oil | Shakri | 89.95 (methoxylated aromatics) | |

| Spathe Essential Oil | Boyer (BOY) | 62.45 | [1] |

| Spathe Essential Oil | Khosooyeh (KHO) | 6.82 | [1] |

| Spathe Essential Oil | Lar (LAR) | 48.8 | [1] |

| Spathe Essential Oil | Ghir (GHI) | 44.31 | [1] |

| Spathe Essential Oil | Piarom | 55.2 - 70.7 | [2] |

| Spathe Essential Oil | Zahedi | 55.2 - 70.7 | [2] |

| Spathe Essential Oil | Mozafati | 55.2 - 70.7 | [2] |

| Pollen Essential Oil | Ajwah (before maturation) | 4.43 | [3] |

| Spathe Essential Oil | Ajwah (after maturation) | 5.25 | [3] |

Table 2: Quantitative Analysis of this compound in Euryale ferox (Fox Nut)

| Plant Part | Concentration (%) | Reference |

| Seed Essential Oil | Not explicitly quantified, but identified as a constituent. | [4] |

Note: The study by He et al. (2019) identified 37 components in the essential oil of Euryale ferox seeds, with butylated hydroxytoluene (38.7%), palmitic acid (11.0%), and linoleic acid being the main constituents. This compound was identified but its percentage was not reported in the abstract.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and biosynthetic investigation of this compound from natural sources, based on published literature.

Extraction and Analysis of this compound from Phoenix dactylifera Spathe Essential Oil

This protocol is based on the methodology described by Mohamadi et al. (2014).

4.1.1. Plant Material and Essential Oil Extraction

-

Fresh spathes from ten varieties of Phoenix dactylifera L. were collected.

-

The spathes were subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus.

-

The collected essential oil was dried over anhydrous sodium sulfate (B86663) and stored at 4°C in a sealed vial until analysis.

4.1.2. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

-

Instrument: Agilent 7890A gas chromatograph equipped with a flame ionization detector.

-

Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Nitrogen at a flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program: Initial temperature of 60°C, ramped to 220°C at a rate of 5°C/min, and held at 220°C for 10 minutes.

-

Injection Mode: Split (1:50).

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrument: Agilent 7890A gas chromatograph coupled to an Agilent 5975C mass spectrometer.

-

Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Transfer Line Temperature: 280°C.

-

Oven Temperature Program: Same as GC-FID.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 30-600 m/z.

-

Component Identification: Identification was based on the comparison of their mass spectra with those of the Wiley/NBS and Adams libraries, and by comparison of their retention indices with literature values.

Investigation of Gliorosein Biosynthesis in Gliocladium roseum

This protocol is a summary of the methods used in the study of gliorosein biosynthesis, which involves a derivative of this compound.

4.2.1. Fungal Culture and Metabolite Extraction

-

Gliocladium roseum was grown in surface culture on a suitable medium (e.g., Raulin-Thom medium).

-

After a defined incubation period, the mycelium was separated from the culture medium.

-

Metabolites were extracted from both the mycelium and the culture medium using appropriate organic solvents.

4.2.2. Radiotracer Studies

-

To elucidate the biosynthetic pathway, 14C-labeled precursors (e.g., sodium [2-14C]acetate, 14C-labeled 3-hydroxy-4-methoxy-6-methyltoluquinol, and 14C-labeled 3,4-dimethoxy-6-methyltoluquinol) were added to the fungal cultures.

-

After incubation, the metabolites were extracted as described above.

-

The extracted compounds were separated using techniques such as thin-layer chromatography (TLC) or column chromatography.

-

The radioactivity of the isolated compounds was measured using a liquid scintillation counter to determine the incorporation of the labeled precursors.

4.2.3. Structural Elucidation

The structures of the isolated metabolites, including gliorosein and its precursors, were determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Biosynthetic Pathways

While the complete biosynthetic pathway of this compound has not been fully elucidated in all organisms, studies on related compounds provide a strong basis for proposed pathways.

Proposed Biosynthesis in Gliocladium roseum

In Gliocladium roseum, 3,4-dimethoxy-6-methyltoluquinol, a derivative of this compound, is a key intermediate in the biosynthesis of gliorosein. The proposed pathway starts from acetyl-CoA and involves a polyketide synthase pathway.

References

- 1. Contribution to the analysis and quality control of Peru Balsam (PHAIDRA - o:1255600) [phaidra.univie.ac.at]

- 2. The Ethnopharmacological, Phytochemical and Pharmacological Review of Euryale ferox, a Medicine Food Homology Species[v1] | Preprints.org [preprints.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. The Ethnopharmacological, Phytochemical, and Pharmacological Review of Euryale ferox Salisb.: A Chinese Medicine Food Homology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

The Biological Profile of 3,4-Dimethoxytoluene: A Technical Overview for Scientific Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Bioactivity of 3,4-Dimethoxytoluene (4-Methylveratrole)

Introduction